CeO₂ Thin Film Crystallographic Orientation Control: Ce(2-EH)₃ vs. Ce(TMHD)₄
In combustion chemical vapor deposition (CCVD) of CeO₂ films on a-plane sapphire substrates at 1000°C, Cerium(III) 2-ethylhexanoate (Ce-2EH) and tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)(IV) cerium (Ce-(TMHD)₄) produce distinctly different crystallographic preferred orientations under identical deposition conditions. At low precursor concentrations (~0.001 M), Ce-2EH yields films with (200) preferred orientation perpendicular to the sapphire substrate, whereas Ce-(TMHD)₄ yields films with (111) preferred orientation [1]. At higher concentrations (>0.002 M), both precursors produce films containing ceria clusters nucleated in the gas phase in addition to substrate-nucleated material [2]. This precursor-dependent orientation control is critical for applications requiring specific crystallographic texture.
| Evidence Dimension | Preferred crystallographic orientation of deposited CeO₂ film |
|---|---|
| Target Compound Data | (200) orientation perpendicular to substrate |
| Comparator Or Baseline | Ce-(TMHD)₄: (111) orientation perpendicular to substrate |
| Quantified Difference | Precursor selection determines orientation: (200) vs. (111) |
| Conditions | CCVD, a-plane sapphire substrate, 1000°C, ~0.001 M precursor concentration in toluene |
Why This Matters
The ability to select (200) vs. (111) orientation by precursor choice directly impacts film properties including oxygen ion conductivity, catalytic activity, and epitaxial growth compatibility, making Ce-2EH the required precursor when (200)-oriented CeO₂ films are specified.
- [1] Thin Solid Films. Combustion chemical vapor deposition of CeO₂ film. 1999, 347(1-2): 25-30. View Source
- [2] INIS Repository. Combustion chemical vapor deposition of CeO₂ film. INIS Report 30041949. View Source
